molecular formula C10H10BrN B13679006 4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

Cat. No.: B13679006
M. Wt: 224.10 g/mol
InChI Key: PEEUHBCOALDYJS-UHFFFAOYSA-N
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Description

4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a heterocyclic compound that features a bromine atom attached to a cyclopropaquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves the bromination of a precursor compound, such as 1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized cyclopropaquinoline compounds.

Scientific Research Applications

4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropaquinoline structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
  • 7-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

Uniqueness

4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to its specific bromination pattern and the resulting electronic and steric effects

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

4-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

InChI

InChI=1S/C10H10BrN/c11-9-3-1-2-7-8-4-6(8)5-12-10(7)9/h1-3,6,8,12H,4-5H2

InChI Key

PEEUHBCOALDYJS-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3=C(C(=CC=C3)Br)NC2

Origin of Product

United States

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